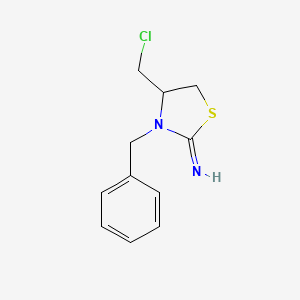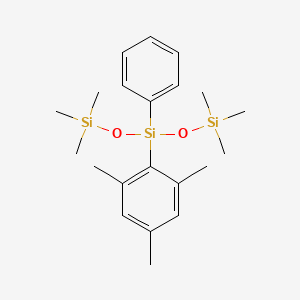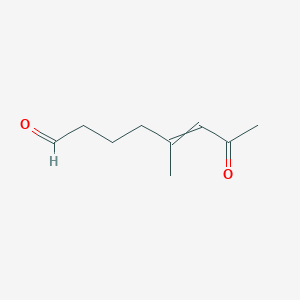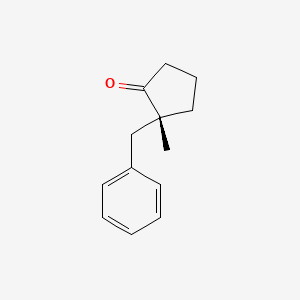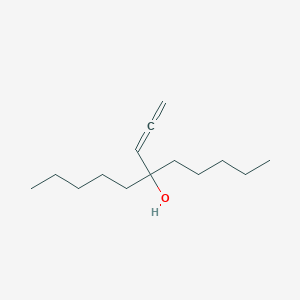
6-Propadienylundecan-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Propadienylundecan-6-ol is a long-chain fatty alcohol with the chemical formula C11H24O. It is a colorless to slightly yellow liquid with a special waxy odor at room temperature. This compound is known for its unique structure, which includes a propadienyl group attached to the sixth carbon of an undecanol chain. It is soluble in anhydrous alcohols, ethers, and aliphatic solvents with low volatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-Propadienylundecan-6-ol typically involves the hydrogenation reduction of long-chain olefins or the hydroxylation reaction of fatty acid compounds. The specific preparation method requires the selection of corresponding raw materials and catalysts, and the appropriate reaction conditions .
Industrial Production Methods
In industrial settings, this compound is produced through the hydrogenation of long-chain olefins. This process involves the use of catalysts such as palladium or nickel under high pressure and temperature conditions. The hydroxylation of fatty acid compounds is another method, which involves the use of oxidizing agents and specific catalysts to introduce the hydroxyl group at the desired position .
Chemical Reactions Analysis
Types of Reactions
6-Propadienylundecan-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound to form corresponding aldehydes or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the compound to its corresponding alcohols.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, and halogenated compounds, depending on the type of reaction and reagents used .
Scientific Research Applications
6-Propadienylundecan-6-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, lubricants, and as an ingredient in cleaners and paint solvents
Mechanism of Action
The mechanism of action of 6-Propadienylundecan-6-ol involves its interaction with specific molecular targets and pathways. It can act as a solvent, facilitating the dissolution and interaction of various compounds. In biological systems, it may interact with cell membranes and proteins, influencing their structure and function. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Undecan-6-ol: A similar compound with a hydroxyl group at the sixth carbon but without the propadienyl group.
6-Undecanol: Another similar compound with a hydroxyl group at the sixth carbon position
Uniqueness
6-Propadienylundecan-6-ol is unique due to the presence of the propadienyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and influences its reactivity and applications .
Properties
CAS No. |
610307-90-9 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
InChI |
InChI=1S/C14H26O/c1-4-7-9-12-14(15,11-6-3)13-10-8-5-2/h11,15H,3-5,7-10,12-13H2,1-2H3 |
InChI Key |
YZBXZJWNLJRNRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCC)(C=C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


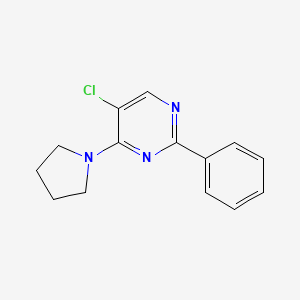


![(1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide](/img/structure/B14218908.png)



![Benzamide, 4-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14218935.png)
![6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14218937.png)
